Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate
Description
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
methyl 6-(oxan-4-yloxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO4/c1-15-12(14)9-2-3-11(13-8-9)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
HQWGHHKXJWCSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)OC2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Methyl Ester Formation
Nicotinic acid undergoes esterification with methanol under acidic or coupling agent-mediated conditions:
Protocol :
-
Reagents : Nicotinic acid (1.0 eq), methanol (5.0 eq), EDCI (1.1 eq), DMAP (0.25 eq).
-
Solvent : Anhydrous dichloromethane (DCM).
-
Yield : >90% (crude), purified via flash chromatography (petroleum ether/ethyl acetate = 50:1).
Mechanistic Insight :
EDCI activates the carboxylic acid via intermediate oxazolium formation, enabling nucleophilic attack by methanol. DMAP accelerates the reaction by deprotonating the alcohol.
Step 2: Etherification with Tetrahydro-2H-Pyran-4-Ol
The 6-hydroxy group of methyl nicotinate reacts with tetrahydro-2H-pyran-4-ol under Mitsunobu or SN2 conditions:
Mitsunobu Protocol :
-
Reagents : Methyl 6-hydroxynicotinate (1.0 eq), tetrahydro-2H-pyran-4-ol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
-
Solvent : Tetrahydrofuran (THF).
-
Conditions : 0°C to reflux, 6–12 hours.
SN2 Protocol :
-
Reagents : Methyl 6-bromonicotinate (1.0 eq), tetrahydro-2H-pyran-4-ol (1.5 eq), K₂CO₃ (2.0 eq).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : 80°C, 24 hours.
Palladium-Catalyzed Coupling Strategy
A one-pot method leveraging Suzuki-Miyaura coupling for concurrent esterification and etherification.
Reaction Setup
Key Components :
-
Substrate : 6-Bromonicotinic acid.
-
Coupling Partner : Potassium (tetrahydro-2H-pyran-4-yl)trifluoroborate.
-
Catalyst : Pd(dppf)₂Cl₂·CH₂Cl₂ (2 mol%).
-
Base : Triethylamine (1.2 eq).
Procedure :
-
Esterification : 6-Bromonicotinic acid is treated with methanol, EDCI, and DMAP in DCM to form methyl 6-bromonicotinate.
-
Coupling : The bromide reacts with potassium (tetrahydro-2H-pyran-4-yl)trifluoroborate under reflux (16 hours).
-
Workup : Extraction with DCM, washing with brine, and chromatography (petroleum ether/ethyl acetate).
Yield : 70–74% with >95% purity by HPLC.
Comparative Analysis of Methods
| Parameter | Esterification-Etherification | Palladium-Catalyzed Coupling |
|---|---|---|
| Reaction Time | 18–36 hours | 16–20 hours |
| Yield | 48–81% | 70–74% |
| Cost | Moderate (EDCI/PPh₃) | High (Pd catalyst) |
| Scalability | Suitable for gram-scale | Limited by catalyst loading |
| Byproducts | Minor elimination products | Trace Pd residues |
Key Observations :
-
The palladium method offers higher regioselectivity but requires rigorous palladium removal for pharmaceutical applications.
-
Mitsunobu conditions outperform SN2 in yield but demand stoichiometric phosphine reagents.
Optimization Strategies
Solvent Selection
Temperature Control
-
Low-Temperature Mitsunobu : Conducting reactions at 0°C minimizes side reactions, improving yield to 81%.
-
Reflux in Coupling : Ensures complete activation of the boronate partner.
Troubleshooting Common Issues
Issue 1: Low Etherification Yield
-
Cause : Residual moisture deactivates coupling agents.
-
Solution : Use molecular sieves in DCM and pre-dry tetrahydro-2H-pyran-4-ol over MgSO₄.
Issue 2: Pd Contamination
Issue 3: Ester Hydrolysis
-
Cause : Prolonged exposure to acidic/basic conditions.
-
Solution : Neutralize reaction mixtures immediately after completion.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tetrahydropyran ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyran ring and nicotinate moiety may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its exact mechanism are still ongoing, but it is believed to influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Key Observations:
This is critical for oral bioavailability in drug development . Methyl 6-methyl Nicotinate (MW 151.16) has a lower molecular weight and simpler structure, enabling rapid dermal absorption, which aligns with its use as a topical rubefacient . Difluoromethyl and methylthio groups alter electronic properties, affecting binding affinity in target proteins. For example, difluoromethyl groups are electron-withdrawing, which can enhance metabolic stability .
Biological Activity :
- While direct data for the target compound are unavailable, the tetrahydro-2H-pyran moiety is recurrent in pharmaceuticals. For instance, highlights a tetrahydro-2H-pyran-containing EZH2 inhibitor with antitumor activity, suggesting the target compound could be explored in similar pathways .
- Methyl 6-methyl Nicotinate ’s vasodilation effects are attributed to its ability to stimulate peripheral blood flow, a property less likely in bulkier analogs like the target compound .
Synthetic Considerations: The synthesis of tetrahydro-2H-pyran derivatives often requires protection/deprotection strategies, as seen in , where PPTS (pyridinium p-toluenesulfonate) catalyzes tetrahydropyran etherification . Substituents like chloro () or cyanoethoxyphosphanyl () introduce synthetic complexity, necessitating multi-step routes .
Biological Activity
Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate, identified by its CAS number 1334491-08-5, is a chemical compound that combines a methyl group, a pyridine ring, and a tetrahydro-2H-pyran moiety. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C_{13}H_{17}NO_{3}, with a molecular weight of 237.25 g/mol. The compound exhibits functional groups such as an ester (methyl ester) and ether (tetrahydro-2H-pyran), which are critical for its biological activity.
Pharmacological Effects
- Vasodilatory Properties : Similar to other nicotinic acid derivatives, this compound may exhibit vasodilatory effects, which can be beneficial in treating cardiovascular diseases.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of the pyridine ring suggests potential interactions with microbial enzymes or receptors.
- Cannabinoid Receptor Modulation : Research on related compounds has shown that tetrahydropyran derivatives can act as cannabinoid receptor agonists. This suggests that this compound might also interact with cannabinoid receptors, potentially providing analgesic effects without significant CNS penetration .
Structure-Activity Relationship
The unique combination of tetrahydropyran and nicotinic acid functionalities may confer distinct biological properties not found in simpler derivatives. A comparative analysis of related compounds is provided in the table below:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Methyl Nicotinate | 98-96-4 | Simple methyl ester of nicotinic acid | Vasodilator effects |
| Tetrahydropyranyloxy Nicotinic Acid | N/A | Contains tetrahydropyran but lacks methylation | Potentially similar activities |
| Pyridine Derivative A | N/A | Varies in substituents on pyridine ring | Antimicrobial properties |
Study on Cannabinoid Receptor Agonists
A study involving N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole derivatives demonstrated their efficacy as dual agonists for cannabinoid receptors CB(1) and CB(2). These compounds exhibited low CNS penetration and significant analgesic effects in animal models .
Investigation of Structural Analogues
Research on structural analogues has shown that modifications to the tetrahydropyran moiety can significantly alter the pharmacological profile of the compound. For instance, variations in the alkyl substituents at the nitrogen atom have been linked to enhanced receptor selectivity and reduced side effects .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling a nicotinate derivative with a tetrahydropyranyl ether. For example, nucleophilic substitution between methyl 6-hydroxynicotinate and 4-tosyltetrahydro-2H-pyran under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Yield optimization requires controlled temperature (40–60°C) and anhydrous conditions to minimize hydrolysis of the tetrahydropyranyl group . Purity can be monitored via HPLC (>98% purity threshold) .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the ether linkage and absence of side products.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 268.1184).
- HPLC : Reverse-phase chromatography with UV detection at 254 nm for purity assessment .
Q. How can researchers determine the solubility and stability of this compound under different experimental conditions?
- Methodological Answer : Solubility can be tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) using gravimetric analysis. Stability studies should include pH variation (2–10) and thermal stress (25–60°C) over 72 hours, with degradation monitored via HPLC .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the nicotinate or tetrahydropyran moieties be addressed?
- Methodological Answer : Protecting group strategies are critical. For example, temporary silyl protection (e.g., TBDMS) of the pyran oxygen can prevent undesired side reactions during functionalization of the nicotinate ring. Computational modeling (DFT) can predict reactive sites and guide synthetic design .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Use target-based assays (e.g., enzyme inhibition kinetics for kinases or esterases) combined with cellular viability assays. Dose-response curves (IC₅₀ determination) and competitive binding studies (SPR or ITC) can validate specificity. Confocal microscopy may localize intracellular accumulation .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Control for confounding factors like solvent effects (DMSO tolerance <1%) and compound aggregation (dynamic light scattering). Meta-analysis of SAR data from structural analogs (e.g., cyclopentyl or thiophene derivatives) can identify critical pharmacophores .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Deuteration of labile positions (e.g., methyl groups) or fluorination of the pyran ring can reduce oxidative metabolism. Microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound remaining after 60 minutes guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
